phosphane} CAS No. 922551-46-0](/img/structure/B14171509.png)
(Propane-1,3-diyl)bis{[(naphthalen-1-yl)methyl](phenyl)phosphane}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} is a complex organophosphorus compound It features a propane-1,3-diyl backbone with two phosphane groups, each bonded to a naphthalen-1-ylmethyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} typically involves the reaction of propane-1,3-diyl bisphosphane with naphthalen-1-ylmethyl chloride and phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux in an appropriate solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenyl and naphthalen-1-ylmethyl groups can be substituted with other groups using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Grignard reagents, organolithium reagents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often include coordination and redox processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Propane-1,3-diyl)bis{(phenyl)methylphosphane}
- (Propane-1,3-diyl)bis{(naphthalen-2-yl)methylphosphane}
- (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane}
Uniqueness
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} is unique due to the presence of both naphthalen-1-ylmethyl and phenyl groups, which provide distinct electronic and steric properties. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.
Propriétés
Numéro CAS |
922551-46-0 |
|---|---|
Formule moléculaire |
C37H34P2 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
naphthalen-1-ylmethyl-[3-[naphthalen-1-ylmethyl(phenyl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C37H34P2/c1-3-20-34(21-4-1)38(28-32-18-11-16-30-14-7-9-24-36(30)32)26-13-27-39(35-22-5-2-6-23-35)29-33-19-12-17-31-15-8-10-25-37(31)33/h1-12,14-25H,13,26-29H2 |
Clé InChI |
NHXMBHPBFLTQAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCP(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


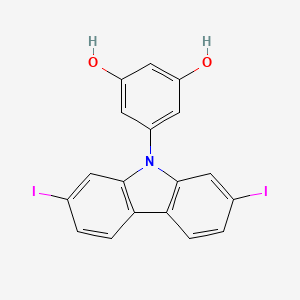
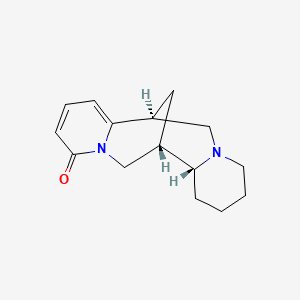
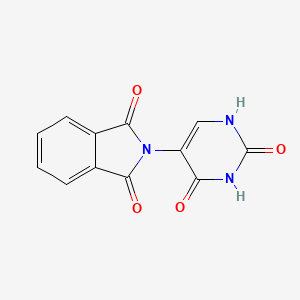
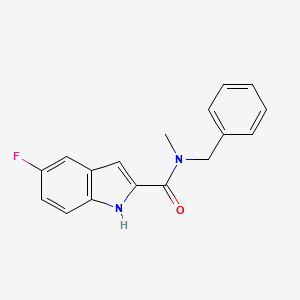
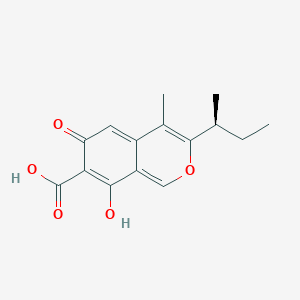
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
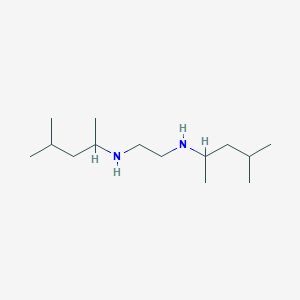

![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
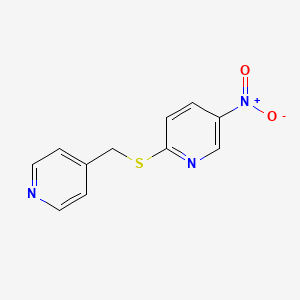
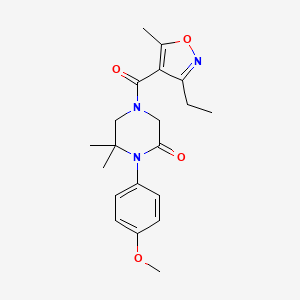
![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)
